molecular formula C17H10ClF3N4S B287445 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287445
M. Wt: 394.8 g/mol
InChI Key: HUFXZCSFGKVXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has shown promising results in various scientific research studies, and its synthesis method has been optimized for laboratory experiments.

Mechanism of Action

The mechanism of action of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit cytotoxic effects on cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target specific enzymes or receptors. This allows for more precise and targeted drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, more research is needed to explore the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2-(3-chlorobenzyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-7-carboxylic acid. This reaction is catalyzed by a base, and the resulting product is purified using column chromatography.

Scientific Research Applications

The 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities in various in vitro and in vivo studies. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

Properties

Molecular Formula

C17H10ClF3N4S

Molecular Weight

394.8 g/mol

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10ClF3N4S/c18-13-6-1-3-10(7-13)8-14-24-25-15(22-23-16(25)26-14)11-4-2-5-12(9-11)17(19,20)21/h1-7,9H,8H2

InChI Key

HUFXZCSFGKVXIQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.